4 Hydroxynonenal

Description

Significance of 4-HNE as a Lipid Peroxidation Product and Bioactive Aldehyde in Biological Systems

4-Hydroxynonenal (4-HNE) is an α,β-unsaturated hydroxyalkenal produced during the peroxidation of ω-6 polyunsaturated fatty acids (PUFAs), such as linoleic and arachidonic acids, which are abundant in cellular membranes. wikipedia.orgresearchgate.net This process, known as lipid peroxidation, is a consequence of oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products leads to cellular damage. mdpi.comnih.gov 4-HNE is considered one of the most abundant and bioactive aldehydes generated through this pathway. nih.govnih.govimrpress.comnih.gov

Due to its high reactivity, 4-HNE is considered a "second messenger" of oxidative stress, capable of propagating cellular damage far from the initial site of free radical production. nih.govmdpi.comnih.gov Its biological effects are primarily attributed to its ability to form covalent adducts with nucleophilic functional groups in proteins, DNA, and lipids. mdpi.commedchemexpress.com The molecule contains two reactive moieties: a carbonyl group and a carbon-carbon double bond, which facilitate reactions like Michael additions and Schiff base formations. researchgate.netnih.gov These interactions can lead to structural and functional alterations of macromolecules, contributing to a variety of cellular responses. researchgate.netfrontiersin.org

The significance of 4-HNE in biological systems is underscored by its role as a biomarker for lipid peroxidation and oxidative stress. nih.govmdpi.com Elevated levels of 4-HNE and its protein adducts are observed in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular diseases, cancer, and diabetes. wikipedia.orgnih.govabcam.com

Historical Context of 4-HNE Discovery and Evolution of Research Perspectives

4-HNE was first identified in 1980 as a cytotoxic product originating from the peroxidation of liver microsomal lipids. physiology.orgmdpi.com Early research predominantly focused on its toxic properties, viewing it as a harmful byproduct of lipid peroxidation responsible for cellular damage. tandfonline.comucl.ac.uk For decades, it was primarily characterized as a "toxic second messenger of free radicals." tandfonline.com

Over time, the perspective on 4-HNE has evolved significantly. While its cytotoxic effects at high concentrations remain undisputed, a growing body of evidence has revealed its role as a signaling molecule at lower, physiological concentrations. imrpress.comphysiology.org Research has shifted from solely documenting its detrimental effects to exploring its involvement in modulating cellular signaling pathways. nih.govnih.gov This includes its influence on cell proliferation, differentiation, and apoptosis. mdpi.comucl.ac.uk

This shift in understanding has been driven by advancements in analytical techniques that allow for the detection and quantification of 4-HNE and its adducts in various biological samples. nih.gov The realization that 4-HNE can activate adaptive responses and regulate gene expression has led to a more nuanced understanding of its role in both health and disease. nih.govtandfonline.com

Conceptual Framework: 4-HNE as a Dual-Role Molecule in Cellular Homeostasis and Dysfunction

The contemporary understanding of 4-HNE is that of a dual-role molecule, exhibiting both beneficial and detrimental effects depending on its concentration and the cellular context. imrpress.comnih.govmdpi.com This duality is a key aspect of its function in cellular homeostasis and its contribution to dysfunction.

At low physiological concentrations (typically in the range of 0.1-3 μM), 4-HNE acts as a signaling molecule that can trigger adaptive responses to oxidative stress. mdpi.comnih.gov It can activate signaling pathways such as the NRF2/KEAP1 pathway, which upregulates the expression of antioxidant and detoxification enzymes, thereby protecting the cell from further damage. mdpi.com In some contexts, low levels of 4-HNE can promote cell survival and differentiation. nih.govnih.gov

Conversely, at high concentrations (often exceeding 10 μM), which are typically associated with pathological conditions, 4-HNE's cytotoxic nature predominates. mdpi.com The excessive formation of 4-HNE adducts with proteins and DNA leads to widespread cellular dysfunction. mdpi.compnas.org This can manifest as enzyme inactivation, disruption of cytoskeletal organization, impaired mitochondrial function, and the induction of programmed cell death pathways like apoptosis and ferroptosis. mdpi.commdpi.comtandfonline.com This accumulation of 4-HNE-induced damage is implicated in the pathogenesis and progression of numerous diseases. nih.govnih.gov Therefore, the cellular effects of 4-HNE are a delicate balance between signaling and toxicity, with the concentration being a critical determinant of its ultimate biological outcome. imrpress.comimrpress.com

Detailed Research Findings

| Finding | Description | Key Pathways Involved | References |

|---|---|---|---|

| Adduct Formation | 4-HNE readily forms covalent adducts with proteins, primarily with cysteine, histidine, and lysine (B10760008) residues, through Michael addition and Schiff base formation. It can also form adducts with DNA bases, with a preference for guanine. | - | mdpi.comresearchgate.netfrontiersin.orgpnas.org |

| Signaling Molecule | At low concentrations (≤ 1 μM), 4-HNE activates signaling pathways that can lead to protective cellular responses. | NRF2/KEAP1, NF-κB, MAPKs (JNK, p38), PI3K/AKT, mTOR | mdpi.commdpi.comnih.govnih.govtandfonline.com |

| Cytotoxicity | At high concentrations (>10 μM), 4-HNE causes significant cellular damage, leading to enzyme inhibition, mitochondrial dysfunction, and cell death. | Apoptosis (intrinsic and extrinsic), Ferroptosis | nih.govmdpi.commdpi.comtandfonline.com |

| Role in Disease | Elevated levels of 4-HNE and its adducts are found in numerous diseases, contributing to their pathology. | Inflammatory pathways, Cell death pathways, Protein aggregation | wikipedia.orgnih.govnih.govabcam.com |

| Detoxification | Cells have enzymatic systems to detoxify 4-HNE, primarily through glutathione (B108866) S-transferases (GSTs), aldose reductase, and aldehyde dehydrogenase (ALDH). | GST A4-4, ALDH2 | wikipedia.orgmdpi.commedchemexpress.com |

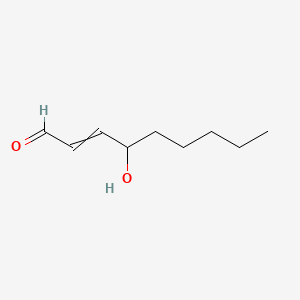

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxynon-2-enal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJFIQYAHPMBBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860989 |

Source

|

| Record name | 4-Hydroxynon-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biogenesis and Intracellular Generation of 4 Hydroxynonenal

Mechanisms of 4-HNE Formation from Polyunsaturated Fatty Acids (PUFAs)

The formation of 4-HNE is a complex process originating from the peroxidation of n-6 polyunsaturated fatty acids (PUFAs). physiology.org This process can occur through both non-enzymatic, free radical-induced pathways and specific enzymatic reactions.

The generation of 4-HNE is initiated by the attack of reactive oxygen species (ROS) on PUFAs, particularly those with omega-6 configurations like linoleic acid and arachidonic acid. nih.govmdpi.comnih.gov This process, known as lipid peroxidation, is a free radical chain reaction. mdpi.com The initial step involves the abstraction of a hydrogen atom from a carbon in the PUFA acyl chain by a free radical, leading to the formation of a carbon-centered lipid radical. researchgate.net This radical then rearranges into a more stable conjugated diene. researchgate.net

The lipid radical reacts rapidly with molecular oxygen to form a lipid peroxyl radical. nih.gov This highly reactive species can then abstract a hydrogen atom from a neighboring PUFA molecule, propagating the chain reaction and forming a lipid hydroperoxide. nih.govspandidos-publications.com These lipid hydroperoxides are primary products that can decompose to form various secondary products, including the highly reactive and cytotoxic aldehyde, 4-HNE. spandidos-publications.comresearchgate.net This non-enzymatic pathway is a key source of 4-HNE generation under conditions of oxidative stress. mdpi.com

A novel mechanism has also been proposed involving the intramolecular addition and decomposition of peroxyl radicals, particularly in the context of cardiolipin (B10847521) oxidation. nih.gov

In addition to free radical-mediated processes, 4-HNE can be generated through specific enzymatic pathways. oup.com Lipoxygenases (LOXs), particularly 15-lipoxygenase (15-LOX), play a crucial role in the enzymatic production of 4-HNE from n-6 PUFAs. nih.govphysiology.org These enzymes catalyze the conversion of PUFAs like arachidonic acid and linoleic acid into their hydroperoxy metabolites. physiology.org Specifically, 15-LOX converts these PUFAs into 15-hydroperoxyeicosatetraenoic acid (15-HpETE) and 13-hydroperoxyoctadecadienoic acid (13-HpODE), respectively, which are direct precursors for 4-HNE. wikipedia.orgphysiology.org

The activity of enzymes like arachidonate (B1239269) 15-lipoxygenase (ALOX15) is closely linked to 4-HNE production. oup.commdpi.com While both 12-LOX and 15-LOX are involved in lipid peroxidation, 15-LOX activity is the predominant enzymatic source of 4-HNE. biorxiv.org The cell-specific expression of these lipoxygenases can determine the primary type of hydroxyalkenal produced. For instance, tissues expressing high levels of 15-LOX, such as the rat retina, predominantly generate 4-HNE. physiology.org

Precursor Lipids in 4-HNE Production

The primary precursors for the generation of 4-HNE are omega-6 polyunsaturated fatty acids. physiology.orgmdpi.com The most significant among these are:

Arachidonic Acid (C20:4): A major substrate for both free radical and enzymatic pathways leading to 4-HNE. researchgate.netnih.govnih.gov Its oxidation is a key source of this reactive aldehyde. nih.gov

Linoleic Acid (C18:2): Another critical n-6 PUFA that serves as a precursor for 4-HNE formation. researchgate.netnih.govnih.gov It is abundant in many cellular membranes and dietary sources. tandfonline.commdpi.com

Cardiolipin: A unique phospholipid found predominantly in the inner mitochondrial membrane. mdpi.comnih.gov It is particularly rich in linoleic acid, making it a significant source for 4-HNE production within the mitochondria, especially under conditions of oxidative stress. mdpi.comfrontiersin.org The oxidation of tetralinoleoyl cardiolipin (L4CL) by factors like cytochrome c and hydrogen peroxide has been shown to generate 4-HNE. nih.govmdpi.comnih.gov

The table below summarizes the key precursor lipids for 4-HNE production.

| Precursor Lipid | Chemical Formula | Role in 4-HNE Production |

| Arachidonic Acid | C20H32O2 | A primary omega-6 PUFA that is oxidized via both free radical and enzymatic pathways to form 4-HNE. researchgate.netnih.govnih.gov |

| Linoleic Acid | C18H32O2 | A major omega-6 PUFA precursor for 4-HNE, found in cellular membranes and dietary fats. researchgate.netnih.govnih.gov |

| Cardiolipin | C81H144O17P2 | A mitochondria-specific phospholipid rich in linoleic acid, serving as a key source of mitochondrial 4-HNE. mdpi.comnih.govfrontiersin.org |

Subcellular Localization of 4-HNE Generation

The production of 4-HNE is not uniformly distributed throughout the cell but is localized to specific subcellular compartments where its precursor lipids and the necessary oxidative conditions are present.

Mitochondria: This organelle is a primary site for 4-HNE generation. mdpi.commdpi.com The inner mitochondrial membrane is rich in PUFAs, including the unique phospholipid cardiolipin, which is highly susceptible to peroxidation. researchgate.netmdpi.comfrontiersin.org The electron transport chain within mitochondria is a major source of ROS, which can initiate lipid peroxidation and subsequent 4-HNE formation. mdpi.comresearchgate.net The generation of 4-HNE within mitochondria has been linked to mitochondrial dysfunction. mdpi.com

Endoplasmic Reticulum (ER): The ER membrane is also a site of lipid peroxidation and 4-HNE production. nih.gov Early studies identified the formation of 4-HNE from the peroxidation of liver microsomal lipids, which are derived from the ER. mdpi.comnih.gov

Plasma Membrane: The plasma membrane, with its high content of PUFAs, is susceptible to oxidative attack and is another location for 4-HNE generation. mdpi.comnih.gov Lipid peroxidation in the plasma membrane can be initiated by extracellular or intracellular ROS.

The table below details the primary subcellular locations for 4-HNE generation.

| Subcellular Location | Key Features and Mechanisms |

| Mitochondria | Rich in PUFAs, especially cardiolipin, in the inner membrane. mdpi.comfrontiersin.org Major site of ROS production from the electron transport chain, driving lipid peroxidation. mdpi.comresearchgate.net |

| Endoplasmic Reticulum | Contains enzymes and lipids that can participate in lipid peroxidation reactions, leading to 4-HNE formation. nih.govnih.gov |

| Plasma Membrane | High concentration of PUFAs makes it a target for ROS-induced lipid peroxidation. mdpi.comnih.gov |

Metabolism and Detoxification Pathways of 4 Hydroxynonenal

Enzymatic Biotransformation of 4-HNE

The enzymatic detoxification of 4-HNE is a critical cellular defense mechanism, primarily carried out by three major classes of enzymes: aldehyde dehydrogenases (ALDH), aldose reductases (AR), and glutathione (B108866) S-transferases (GST). mdpi.comresearchgate.net These enzymes convert 4-HNE into less reactive metabolites that can be more easily eliminated from the cell. mdpi.com

Aldehyde dehydrogenases (ALDHs) play a significant role in the detoxification of 4-HNE by catalyzing its oxidation to a less toxic carboxylic acid, 4-hydroxy-2-nonenoic acid (HNA). mdpi.commdpi.com This NAD(P)⁺-dependent oxidation is a key pathway for eliminating endogenous and exogenous aldehydes. nih.gov

Several ALDH isozymes contribute to 4-HNE metabolism, with mitochondrial ALDH2 being particularly important. mdpi.comnih.gov ALDH2 is highly efficient in metabolizing 4-HNE and its activity is crucial for protecting against 4-HNE-induced cellular damage, especially in tissues like the heart. mdpi.comnih.gov In fact, increased ALDH2 activity has been shown to be protective in conditions associated with oxidative stress, such as cardiac ischemia, by reducing the levels of 4-HNE. wikipedia.orgmdpi.com Conversely, a deficiency or inhibition of ALDH2 can lead to an accumulation of toxic aldehydes, exacerbating oxidative damage. nih.gov Studies have shown that ALDH1A1 also plays a role in detoxifying 4-HNE in certain cells. nih.govresearchgate.net

| Enzyme Family | Specific Enzyme Example | Reaction Type | Product | Cellular Location |

|---|---|---|---|---|

| Aldehyde Dehydrogenase (ALDH) | ALDH2 | Oxidation | 4-hydroxy-2-nonenoic acid (HNA) | Mitochondria |

Aldose reductase (AR), a member of the aldo-keto reductase superfamily, contributes to 4-HNE detoxification by reducing its aldehyde group to an alcohol. nih.gov This reaction yields 1,4-dihydroxy-2-nonene (DHN), a less reactive metabolite. mdpi.comoncotarget.com AR is an NADPH-dependent enzyme that can reduce a wide variety of aldehydes. frontiersin.orgoup.com

The enzyme efficiently catalyzes the reduction of 4-HNE and its glutathione conjugate, GS-HNE. frontiersin.orgoup.com The reduction of GS-HNE to its dihydroxynonane form (GS-DHN) is another important detoxification step. frontiersin.org While AR's role in detoxifying glucose has been extensively studied in the context of diabetic complications, its ability to metabolize lipid peroxidation products like 4-HNE is increasingly recognized as a crucial protective function. frontiersin.orgoup.com Inhibition of AR can lead to the accumulation of 4-HNE, particularly in tissues like the heart and blood vessels. mdpi.com

| Enzyme Family | Reaction Type | Substrate | Product |

|---|---|---|---|

| Aldose Reductase (AR) | Reduction | 4-HNE | 1,4-dihydroxy-2-nonene (DHN) |

| Aldose Reductase (AR) | Reduction | GS-HNE | GS-DHN |

Conjugation with glutathione (GSH) is a major pathway for the detoxification of 4-HNE, and this reaction is primarily catalyzed by glutathione S-transferases (GSTs). mdpi.comnih.gov GSTs facilitate the Michael addition of the nucleophilic thiol group of GSH to the electrophilic α,β-unsaturated bond of 4-HNE, forming a glutathione S-conjugate (GS-HNE). mdpi.commdpi.com This conjugation significantly reduces the reactivity and toxicity of 4-HNE. mdpi.com

While the reaction can occur non-enzymatically, the GST-catalyzed reaction is significantly faster. nih.gov Among the various GST isozymes, the Alpha-class GSTs, particularly GSTA4-4, exhibit a remarkably high affinity and catalytic efficiency for 4-HNE. wikipedia.orgnih.govmdpi.com This specificity suggests a specialized role for GSTA4-4 in cellular defense against 4-HNE. wikipedia.org The resulting GS-HNE conjugate is more water-soluble and can be actively transported out of the cell by transporters like RLIP76 and MRP1. wikipedia.orgnih.gov

| Enzyme Family | Specific Enzyme Example | Reaction Type | Substrate | Product |

|---|---|---|---|---|

| Glutathione S-Transferase (GST) | GSTA4-4 | Conjugation | 4-HNE and Glutathione (GSH) | Glutathione S-conjugate of 4-HNE (GS-HNE) |

Non-Enzymatic Adduction and Clearance Mechanisms

In situations where enzymatic detoxification pathways are overwhelmed, 4-HNE can react non-enzymatically with various cellular macromolecules. mdpi.com Its high electrophilicity makes it reactive towards nucleophilic sites on proteins, nucleic acids, and phospholipids (B1166683). mdpi.comresearchgate.net

The primary mechanism of non-enzymatic adduction to proteins is through Michael addition or the formation of Schiff bases with the amino acid residues cysteine, histidine, and lysine (B10760008). mdpi.comresearchgate.net These covalent modifications, known as advanced lipoxidation end products (ALEs), can alter protein structure and function, leading to cellular dysfunction. mdpi.comnih.gov While often viewed as a damaging process, some evidence suggests that the selective adduction of 4-HNE to certain proteins may play a role in cellular signaling. researchgate.net The reaction with glutathione can also occur spontaneously, without enzymatic catalysis, although at a slower rate. mdpi.com

Regulation of 4-HNE Metabolizing Enzymes in Cellular Contexts

The expression and activity of 4-HNE metabolizing enzymes are tightly regulated within cells to maintain homeostasis and respond to oxidative stress. nih.govnih.gov The levels of these enzymes can vary depending on the cell type, tissue location, and the concentration of 4-HNE itself. mdpi.com For instance, liver tissue generally exhibits higher GST activity compared to the lung and brain, indicating a greater capacity for 4-HNE detoxification. nih.gov

Exposure to 4-HNE can induce the expression of the very enzymes that metabolize it, forming a negative feedback loop. usc.edu For example, 4-HNE can activate the Nrf2 signaling pathway, which in turn upregulates the expression of antioxidant and detoxification enzymes, including certain GST and ALDH isoforms. usc.edumdpi.com In hepatocellular carcinoma, the transcription factor SMARCA4 has been suggested to regulate the metabolism of 4-HNE by influencing the expression of metabolic enzymes like AKRs, ALDHs, and GSTs. mdpi.com Furthermore, factors that enhance the activity and expression of enzymes like ALDH2 are being explored as therapeutic strategies to mitigate the detrimental effects of 4-HNE in various diseases. mdpi.com

Molecular Targeting and Covalent Adduction by 4 Hydroxynonenal

Protein Adduct Formation: Mechanisms and Biological Consequences

4-Hydroxynonenal (4-HNE) is a highly reactive α,β-unsaturated aldehyde produced during the peroxidation of ω-6 polyunsaturated fatty acids like arachidonic and linoleic acids. nih.govwikipedia.org Its electrophilic nature is conferred by three functional groups: a carbon-carbon double bond, a carbonyl group, and a hydroxyl group. nih.gov These groups allow 4-HNE to readily react with nucleophilic side chains of amino acid residues in proteins, leading to the formation of covalent adducts. nih.govfrontiersin.org This adduction can significantly alter protein structure and function, and is considered a primary mechanism through which 4-HNE exerts its biological effects. acs.orgnih.gov An estimated 2-8% of free 4-HNE reacts with proteins to form these adducts. nih.gov The primary mechanisms of protein adduction are Michael addition and Schiff base formation. nih.govwikipedia.org

The principal reaction for 4-HNE adduction to proteins is Michael addition, a 1,4-nucleophilic addition across the α,β-unsaturated carbonyl system. assaygenie.comnih.gov This reaction predominantly targets the nucleophilic side chains of cysteine, histidine, and lysine (B10760008) residues. frontiersin.orgacs.org The reactivity order for Michael addition is generally considered to be Cysteine > Histidine > Lysine. nih.gov Kinetic studies have demonstrated that the rate of adduct formation is pH-dependent, with a preference for the thiolate group of cysteine. nih.gov

Cysteine: The thiol group (-SH) of cysteine is the most reactive nucleophile towards 4-HNE. nih.govfrontiersin.org This high reactivity is attributed to the strong nucleophilicity of the thiolate anion (S⁻). Modification of cysteine residues is critical as they are often located in the active sites of enzymes or are involved in redox signaling. assaygenie.com

Histidine: The imidazole (B134444) ring of histidine is another primary target for Michael addition by 4-HNE. frontiersin.orgacs.org 4-HNE-histidine adducts have been identified as major products of lipid peroxidation in human low-density lipoprotein (LDL). nih.gov

Lysine: The ε-amino group (-NH₂) of lysine can also undergo Michael addition. frontiersin.orgacs.org However, this reaction is often reversible. nih.gov

While these three are the primary targets, there is evidence that other residues can be modified under certain conditions. acs.org

In addition to Michael addition, the carbonyl group of 4-HNE can react with primary amine groups of lysine and the guanidinium (B1211019) group of arginine to form a Schiff base (an imine). wikipedia.orgacs.org

Lysine: The ε-amino group of lysine is a primary site for Schiff base formation. wikipedia.orgacs.org This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by the elimination of a water molecule. acs.org While the initial Schiff base is often reversible, it can undergo further reactions, such as cyclization and dehydration, to form more stable pyrrole (B145914) derivatives. nih.gov

Arginine: The guanidinium group of arginine can also participate in Schiff base formation. wikipedia.org

Michael addition is generally the preferred reaction pathway over Schiff base formation. nih.gov

The covalent modification of amino acid residues by 4-HNE can lead to significant alterations in protein structure and, consequently, function. acs.org These modifications can introduce bulky adducts, alter the charge state of the protein by modifying basic residues, and induce conformational changes. acs.orgtandfonline.com

Enzyme Inactivation: A major consequence of 4-HNE adduction is the inactivation of enzymes. This can occur through several mechanisms:

Direct modification of the active site: If the adducted residue is part of the catalytic center, enzyme activity can be directly inhibited. For example, glucose-6-phosphate dehydrogenase is inactivated by the selective modification of a lysine residue in its active site. researchgate.net

Conformational changes: Adduction at a site distant from the catalytic center can induce conformational changes that impair substrate binding or catalytic efficiency. nih.gov The inactivation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by 4-HNE is suggested to be due to the modification of surface-exposed amino acids, leading to structural impairment rather than direct modification of the active site cysteine (Cys-149). researchgate.net

Disruption of regulatory sites: Modification of allosteric sites or residues involved in protein-protein interactions can disrupt normal enzyme regulation.

Protein Refolding: 4-HNE can also impair the function of chaperone proteins, which are crucial for proper protein folding. The heat shock protein Hsp72, an inducible chaperone, is a target of 4-HNE modification. Adduction of Hsp72, particularly in its ATPase domain, has been shown to decrease its affinity for ATP and reduce its protein refolding efficiency. acs.org

The table below summarizes some key proteins affected by 4-HNE adduction and the functional consequences.

| Target Protein | Modified Residue(s) | Consequence of Adduction |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | His-164, Cys-244, Cys-281, His-327, Lys-331 | Inactivation due to structural impairment, not direct active site modification. researchgate.net |

| Heat shock protein 72 (Hsp72) | Cysteine (in ATPase domain) | Reduced protein refolding efficiency and decreased ATP affinity. acs.org |

| Glucose-6-phosphate dehydrogenase | Lysine (in active site) | Inactivation of the enzyme. researchgate.net |

| Mitochondrial Creatine Kinase | Not specified | Inactivation and induction of protein aggregation, forming amyloid-like networks on membranes. tandfonline.com |

| Tubulin | Not specified (via Michael addition) | Disruption of microtubules and inhibition of neurite outgrowth. nih.gov |

Nucleic Acid Adduction (DNA and RNA Interactions)

4-HNE is not only reactive towards proteins but can also form covalent adducts with nucleic acids, primarily DNA. frontiersin.orgmedchemexpress.com This interaction is significant as it can lead to mutations and genotoxicity, implicating 4-HNE in the process of carcinogenesis. medchemexpress.compnas.org

The primary targets for 4-HNE in DNA are the nitrogen bases, with a reported reactivity order of Guanine > Cytosine > Adenine (B156593) > Thymine. medchemexpress.com The most extensively studied adduct is the exocyclic 1,N²-propano-deoxyguanosine adduct (4-HNE-dG). researchgate.netoup.com The reaction of 4-HNE with deoxyguanosine can produce four distinct diastereomers of this adduct. researchgate.netacs.org

These bulky DNA adducts can distort the DNA helix and interfere with DNA replication and transcription. acs.org Research has shown that 4-HNE-dG adducts are mutagenic, primarily inducing G:C to T:A transversion mutations in human cells. pnas.org Notably, these adducts have been found to form preferentially at specific sites within the human p53 tumor suppressor gene, a critical gene in cancer development. nih.govoup.com Specifically, codon 249 has been identified as a mutational hotspot for 4-HNE adduction, which is frequently mutated in hepatocellular carcinoma. nih.govmedchemexpress.com The formation of these adducts is repaired in human cells primarily through the nucleotide excision repair (NER) pathway. acs.org

While DNA adduction is more extensively studied, 4-HNE can also modify RNA. Studies have identified HNE-modified nucleolar RNA helicase 2 in human chondrocytes, suggesting that RNA is also a target for adduction, which could potentially affect RNA function and processing. nih.gov

Lipid Adduction and Membrane Perturbation

Given its origin from lipid peroxidation, 4-HNE is often generated within or in close proximity to cellular membranes. frontiersin.org Its hydrophobic nature facilitates its association with membranes, where it can reach high local concentrations. nih.gov In addition to reacting with membrane-associated proteins, 4-HNE can directly form adducts with membrane phospholipids (B1166683), particularly those containing a primary amino group, such as phosphatidylethanolamine (B1630911) (PE). ajrms.comvetmeduni.ac.at

The reaction of 4-HNE with the amino group of PE can form both Michael adducts and Schiff base adducts. vetmeduni.ac.at The formation of these lipid adducts can significantly alter the biophysical properties of the membrane. vetmeduni.ac.at This perturbation can lead to:

Changes in membrane fluidity: The incorporation of HNE adducts into the lipid bilayer can disrupt the packing of phospholipids and alter membrane fluidity. tandfonline.com

Increased membrane permeability: Studies have shown that HNE-PE adducts can increase the permeability of lipid bilayers to ions, such as sodium. This effect can be substantial, potentially disrupting the electrochemical gradients essential for the function of excitable cells like neurons and cardiomyocytes. vetmeduni.ac.at

Altered protein-membrane interactions: Changes in the membrane environment can affect the function of integral and peripheral membrane proteins, including transporters, receptors, and enzymes. tandfonline.com

These modifications to membrane structure and function highlight another pathway through which 4-HNE can contribute to cellular dysfunction and pathology. ajrms.com

Identification and Characterization of 4-HNE Adducts

The detection and characterization of 4-HNE adducts in biological samples are crucial for understanding their role in physiological and pathological processes. A variety of analytical techniques are employed, often in combination, to identify the modified proteins and the specific sites of adduction. nih.gov

Immunochemical Methods: These methods rely on antibodies that specifically recognize 4-HNE adducts.

Western Blotting: This technique allows for the detection of specific 4-HNE-modified proteins after separation by gel electrophoresis. assaygenie.comimrpress.com It can provide information on the molecular weight of the adducted proteins.

Immunohistochemistry (IHC) and Immunofluorescence (IF): These methods are used to visualize the localization of 4-HNE adducts within tissues and cells, providing spatial information about where the oxidative damage is occurring. nih.govcaymanchem.com

A range of monoclonal and polyclonal antibodies are available, with varying specificities for different types of 4-HNE adducts (e.g., adducts with histidine, lysine, or cysteine). nih.govassaygenie.comcaymanchem.com

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for the definitive identification and site-specific characterization of 4-HNE adducts. nih.govimrpress.com

Principle: MS identifies adducts by detecting the characteristic mass shift imparted by the covalent binding of 4-HNE. A Michael addition results in a mass increase of 156 Da, while a Schiff base formation (with the loss of a water molecule) causes a mass increase of 138 Da. nih.govresearchgate.net

Techniques:

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): Often used for analyzing larger protein adducts. acs.orgresearchgate.net

Electrospray Ionization (ESI) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for "bottom-up" proteomics approaches. Proteins are digested into peptides, which are then separated by LC and analyzed by MS/MS. This allows for the precise identification of the modified peptide and the exact amino acid residue that has been adducted. nih.govimrpress.com

Combining immunochemical enrichment (e.g., immunoprecipitation using anti-HNE antibodies) with MS analysis provides a highly sensitive and specific workflow for identifying low-abundance 4-HNE-modified proteins from complex biological samples. acs.orgimrpress.com

| Method | Application | Information Provided |

| ELISA | Quantitation of total 4-HNE adducts in biological fluids and lysates. springernature.com | Overall level of 4-HNE modification. |

| Western Blot | Detection of specific 4-HNE-modified proteins. assaygenie.com | Molecular weight and relative abundance of specific adducted proteins. |

| Immunohistochemistry | Localization of 4-HNE adducts in tissue sections. nih.gov | Spatial distribution of 4-HNE damage. |

| Mass Spectrometry (MS) | Identification and characterization of adducted proteins and peptides. researchgate.net | Definitive confirmation of adducts, precise mass of modification, and identification of specific modification sites (with MS/MS). |

Cellular and Molecular Signaling Modulated by 4 Hydroxynonenal

Modulation of Transcription Factors and Gene Expression (e.g., Nrf2/ARE, NF-κB, HSF1, PPAR)

4-Hydroxynonenal (4-HNE) is a significant modulator of cellular signaling, capable of altering gene expression by interacting with key transcription factors. tandfonline.com Its effects are often concentration-dependent, leading to either protective or detrimental cellular outcomes. tandfonline.com

Nrf2/ARE Pathway: 4-HNE is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a critical transcription factor for antioxidant response. tandfonline.comnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). mdpi.com 4-HNE can directly modify cysteine residues on Keap1, causing a conformational change that disrupts the Keap1-Nrf2 complex. mdpi.comnih.gov This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. tandfonline.commdpi.complos.org This activation leads to the increased expression of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and NAD(P)H:quinone oxidoreductase-1 (NQO-1). tandfonline.complos.org This Nrf2-mediated response is considered a crucial atheroprotective mechanism, helping to defend vascular cells against oxidative injury. tandfonline.comnih.gov Studies in PC12 cells confirm that 4-HNE induces Nrf2 expression and nuclear translocation, resulting in a significant increase in the expression of its target genes, HO-1 and xCT. plos.org

NF-κB Pathway: The influence of 4-HNE on the Nuclear Factor-κB (NF-κB) signaling pathway is notably complex and concentration-dependent. nih.gov At low, micromolar concentrations (0.1–1 μM), 4-HNE can activate NF-κB signaling. mdpi.comnih.gov This activation can occur through the modification of IκB kinase (IKK) and the inhibitor of NF-κB (IκB), leading to the degradation of IκB and subsequent translocation of NF-κB to the nucleus. tandfonline.comnih.gov Once in the nucleus, NF-κB promotes the expression of pro-inflammatory cytokines like TNF-α and various interleukins. tandfonline.commdpi.com Conversely, at higher concentrations (above 2.5 μM), 4-HNE often inhibits NF-κB activation by modifying and inhibiting IKKs. nih.govahajournals.org This inhibition prevents the degradation of IκBα, thereby blocking NF-κB from entering the nucleus and activating its target genes. ahajournals.org

HSF1 Pathway: 4-HNE activates Heat Shock Factor 1 (HSF1), the primary transcription factor that orchestrates the heat shock response. nih.gov In unstressed cells, HSF1 is held in an inert state through association with molecular chaperones like Hsp70 and Hsp90. nih.gov 4-HNE can modify these inhibitory chaperones, causing the release and subsequent activation of HSF1. nih.gov Activated HSF1 translocates to the nucleus, where it drives the expression of heat shock proteins (HSPs). nih.govmdpi.com For instance, 4-HNE can induce the nuclear export of Daxx, an HSF1 inhibitor, which allows HSF1 to bind to its DNA recognition elements and increase Hsp70 expression. mdpi.com Furthermore, 4-HNE has been shown to activate the p38/MAPK signaling pathway, which leads to the phosphorylation and activation of HSF1, resulting in increased expression of proteins like prominin2. mdpi.com

PPAR Pathway: 4-HNE serves as an endogenous ligand and modulator for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors involved in lipid metabolism and inflammation. nih.gov Specifically, 4-HNE has been identified as an agonist for PPARβ/δ and PPARγ. nih.govnih.govresearchgate.net Studies have shown that 4-HNE activates PPARβ/δ, which in turn regulates the expression of detoxification enzymes involved in 4-HNE metabolism, conferring a protective effect in hepatocytes. nih.gov In adipocytes, 4-HNE increases the gene expression of PPARγ and its transcriptional activity. nih.gov This activation of PPARγ by 4-HNE subsequently leads to an increase in adiponectin gene expression. nih.gov The interaction is specific, as other aldehydes like 4-HHE did not show the same activating effect on PPARβ/δ. nih.gov In vivo studies have confirmed that 4-HNE can trigger PPARγ transcriptional function, leading to increased expression of its target genes. researchgate.net

Table 1: Modulation of Transcription Factors by 4-Hydroxynonenal

| Transcription Factor | Effect of 4-HNE | Mechanism of Action | Key Cellular Outcome | References |

|---|---|---|---|---|

| Nrf2 | Activation | Modifies Keap1, leading to Nrf2 release and nuclear translocation. | Upregulation of antioxidant and detoxification enzymes (e.g., HO-1, GCL). | mdpi.com, tandfonline.com, plos.org, nih.gov |

| NF-κB | Dual (Concentration-dependent) | Low conc. (<2.5µM): Activates IKK, promotes IκB degradation. High conc. (>2.5µM): Inhibits IKK. | Low conc.: Pro-inflammatory gene expression. High conc.: Inhibition of inflammatory response. | mdpi.com, nih.gov, tandfonline.com, ahajournals.org |

| HSF1 | Activation | Modifies inhibitory chaperones (Hsp70/90), promotes HSF1 release and nuclear translocation. Can also act via p38/MAPK pathway. | Increased expression of heat shock proteins (e.g., Hsp70, BAG3). | mdpi.com, mdpi.com, nih.gov |

| PPARβ/δ & PPARγ | Activation | Acts as an endogenous agonist, binding to and activating the receptors. | Regulation of lipid metabolism, detoxification, and adiponectin expression. | nih.gov, nih.gov, researchgate.net, researchgate.net |

Alteration of Signal Transduction Cascades (e.g., MAPK, JNK, ERK, p38 MAPK, PKC)

4-HNE significantly impacts intracellular signal transduction cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. mdpi.comtandfonline.comnih.gov

JNK Pathway: One of the most consistently reported effects of 4-HNE is the activation of the c-Jun N-terminal kinase (JNK) pathway. tandfonline.comtandfonline.comnih.gov This activation is an early event in the cellular response to 4-HNE. tandfonline.comnih.gov Studies in various cell types, including 3T3 fibroblasts and human umbilical vein endothelial cells (HUVECs), have demonstrated that 4-HNE induces JNK phosphorylation and activation. tandfonline.comexcli.de This activation can be biphasic, with an early phase contributing to the activation of other kinases and a late phase leading to cellular injury. excli.de The mechanism can involve direct interaction of 4-HNE with JNK isoforms or occur through upstream pathways. excli.denih.gov Sustained JNK activation by 4-HNE is a critical step in mediating apoptosis, often involving the downstream activation of the c-Jun/AP-1 transcription factor complex. tandfonline.comnih.govnih.gov

p38 MAPK Pathway: Similar to JNK, the p38 MAPK pathway is also activated by 4-HNE. tandfonline.comnih.gov This activation is another early response to 4-HNE-induced stress. tandfonline.com In PC12 cells, inhibitors of p38 MAPK were found to antagonize the cytoprotective effects of certain flavonoids against 4-HNE toxicity, suggesting that p38 activation is part of an adaptive cellular stress response. plos.org 4-HNE-induced activation of p38 can also lead to the phosphorylation of HSF1, linking this signaling cascade to the heat shock response. mdpi.com

ERK Pathway: In contrast to JNK and p38, 4-HNE has been shown to down-regulate the basal activity of the Extracellular signal-regulated kinase (ERK) 1/2. tandfonline.comnih.gov The inhibition of the ERK pathway, which is typically associated with cell survival and proliferation, coupled with the activation of the stress-activated JNK and p38 pathways, shifts the cellular balance towards apoptosis. tandfonline.com

PKC Pathway: 4-HNE modulates the activity of Protein Kinase C (PKC), another crucial family of signaling proteins. mdpi.comnih.gov At micromolar concentrations, 4-HNE can lead to the upregulation and expression of certain PKC isoforms. mdpi.com In HUVECs, 4-HNE induces the phosphorylation of PKCδ. excli.de There appears to be a crosstalk between the PKC and JNK pathways, where inhibition of PKCδ reduces the late-phase JNK activation caused by 4-HNE, and conversely, JNK inhibition suppresses PKCδ activation. excli.de This interaction suggests a feedback loop where these two pathways cooperate to mediate the cytotoxic effects of 4-HNE. excli.de

Table 2: Alteration of Signal Transduction Cascades by 4-Hydroxynonenal

| Signaling Pathway | Effect of 4-HNE | Mechanism of Action | Key Cellular Outcome | References |

|---|---|---|---|---|

| JNK | Activation (can be biphasic) | Induces phosphorylation of JNK; may involve direct adduct formation or upstream kinase activation. | Promotion of apoptosis via c-Jun/AP-1 activation. | tandfonline.com, nih.gov, tandfonline.com, excli.de, nih.gov |

| p38 MAPK | Activation | Induces phosphorylation of p38. | Part of cellular stress response; can lead to HSF1 activation. | tandfonline.com, nih.gov, mdpi.com, plos.org |

| ERK | Inhibition/Down-regulation | Decreases basal activity of ERK-1/2. | Suppression of pro-survival signaling. | tandfonline.com, nih.gov |

| PKC | Activation (specifically PKCδ) | Induces phosphorylation of PKCδ; interacts with JNK pathway. | Contributes to endothelial cell injury and apoptosis. | mdpi.com, nih.gov, excli.de |

Influence on Cellular Bioenergetics and Mitochondrial Function (e.g., Oxidative Phosphorylation, Calcium Homeostasis, Proton Leak)

Oxidative Phosphorylation: 4-HNE impairs mitochondrial respiration and oxidative phosphorylation. nih.govphysiology.org It has been shown to inhibit oxygen consumption in small airway epithelial cells and is known to form adducts with several proteins of the mitochondrial respiratory chain complexes. mdpi.comnih.gov This adduction can lead to the inactivation of key enzymes, hindering the electron transport chain and subsequent ATP synthesis. researchgate.net Studies indicate that 4-HNE specifically augments the production of mitochondrial reactive oxygen species (ROS) associated with respiratory chain complex I. nih.gov The impairment of mitochondrial respiration contributes to reduced ATP levels and a decrease in the mitochondrial reserve capacity, ultimately compromising cellular energy production. nih.gov

Mitochondrial Calcium Homeostasis: 4-HNE disrupts mitochondrial calcium (Ca2+) homeostasis, often leading to mitochondrial Ca2+ accumulation. mdpi.com In the context of post-ischemic cardiac remodeling, 4-HNE derived from cardiolipin (B10847521) peroxidation forms adducts with the voltage-dependent anion channel (VDAC) and the mitochondrial calcium uniporter (MCU). mdpi.com This adduction facilitates the accumulation of calcium inside the mitochondria of cardiomyocytes. mdpi.com Such an overload of mitochondrial calcium can trigger the opening of the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors and cell death. researchgate.net

Proton Leak: A notable effect of 4-HNE on mitochondria is the induction of proton leak across the inner mitochondrial membrane, a process also known as mild mitochondrial uncoupling. nih.govnih.govportlandpress.com 4-HNE achieves this by forming adducts with and activating specific mitochondrial carriers, primarily uncoupling proteins (UCPs, including UCP1, UCP2, and UCP3) and adenine (B156593) nucleotide translocase (ANT). nih.govnih.govtandfonline.com This induced proton leak dissipates the proton motive force, meaning that energy from substrate oxidation is released as heat rather than being used for ATP synthesis. researchgate.net While this represents a bioenergetic inefficiency, it also serves as a feedback mechanism to reduce mitochondrial ROS production. nih.govnih.govtandfonline.com By lowering the mitochondrial membrane potential, the rate of superoxide (B77818) formation by the respiratory chain is decreased. nih.gov The ability of 4-HNE to induce this leak is dependent on a high membrane potential. portlandpress.com

Table 3: Influence of 4-Hydroxynonenal on Mitochondrial Function

| Mitochondrial Process | Effect of 4-HNE | Mechanism of Action | Key Cellular Outcome | References |

|---|---|---|---|---|

| Oxidative Phosphorylation | Inhibition | Forms adducts with and inhibits proteins of the electron transport chain (e.g., Complex I). | Decreased oxygen consumption, reduced ATP synthesis, increased mitochondrial ROS. | nih.gov, mdpi.com, researchgate.net, physiology.org |

| Mitochondrial Ca2+ Homeostasis | Disruption | Forms adducts with VDAC and MCU, leading to Ca2+ influx. | Mitochondrial calcium overload, potential for apoptosis induction. | mdpi.com, researchgate.net |

| Proton Leak | Induction (Mild Uncoupling) | Forms adducts with and activates Uncoupling Proteins (UCPs) and Adenine Nucleotide Translocase (ANT). | Dissipation of proton motive force, reduced mitochondrial membrane potential, feedback inhibition of ROS production. | nih.gov, nih.gov, portlandpress.com, researchgate.net, tandfonline.com |

Role in Protein Quality Control Systems (e.g., Proteasomal Degradation, Molecular Chaperones)

4-HNE adduct formation can lead to protein misfolding, aggregation, and loss of function, thereby challenging the cell's protein quality control (PQC) systems. mdpi.com The cell responds to this challenge through systems like the ubiquitin-proteasome system and molecular chaperones.

Proteasomal Degradation: The ubiquitin-proteasome system is the primary pathway for the degradation of most intracellular proteins, including those that are damaged or modified. Proteins modified by 4-HNE are often targeted for degradation by this system. nih.govtandfonline.com Studies have shown that 4-HNE modification can accelerate the degradation of certain proteins, such as alcohol dehydrogenase (ADH). nih.gov This accelerated degradation is dependent on the 26S proteasome and involves the polyubiquitination of the 4-HNE-modified substrate. nih.gov It is proposed that 4-HNE adduction induces conformational changes in the target protein, exposing degradation signals that are recognized by the ubiquitination machinery. nih.gov In endothelial cells, 4-HNE promotes the proteasomal degradation of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in tetrahydrobiopterin (B1682763) synthesis, leading to eNOS uncoupling. ahajournals.orgahajournals.org

Molecular Chaperones: Molecular chaperones, such as heat shock proteins (HSPs), play a vital role in managing HNE-induced protein damage. As part of the heat shock response activated by HSF1, the expression of chaperones like Hsp70 and Hsp40 is increased in response to 4-HNE. nih.gov These chaperones can assist in refolding HNE-modified proteins or targeting them for degradation, thus mitigating cytotoxicity. nih.gov However, the relationship is complex. 4-HNE can also form adducts with the chaperones themselves. Adduction to Hsp70 and Hsp90 is a mechanism that leads to the release and activation of HSF1. nih.govmdpi.comresearchgate.net Furthermore, 4-HNE can induce the HSF1-dependent expression of the co-chaperone BAG3, which in turn helps to stabilize anti-apoptotic proteins and attenuate cell death. nih.gov In some contexts, Hsp70 expression is shown to be protective against 4-HNE-induced damage. mdpi.com

Table 4: 4-Hydroxynonenal and Protein Quality Control Systems

| PQC System | Effect of 4-HNE | Mechanism of Action | Key Cellular Outcome | References |

|---|---|---|---|---|

| Proteasomal Degradation | Increased degradation of modified proteins | 4-HNE adducts induce conformational changes, marking proteins for ubiquitination and 26S proteasome-mediated degradation. | Removal of damaged proteins; can also lead to depletion of essential proteins (e.g., GTPCH). | nih.gov, ahajournals.org, ahajournals.org, tandfonline.com |

| Molecular Chaperones | Induction and interaction | Activates HSF1 to increase chaperone (e.g., Hsp70, BAG3) expression. Can also form adducts with chaperones (e.g., Hsp70, Hsp90). | Cytoprotective response to manage damaged proteins; activation of HSF1 signaling. | mdpi.com, mdpi.com, nih.gov, oncotarget.com |

Regulation of Ion Homeostasis (e.g., Ca2+ Accumulation)

A critical consequence of 4-HNE exposure is the disruption of cellular ion homeostasis, with the dysregulation of intracellular calcium (Ca2+) being a prominent feature. nih.govnih.govahajournals.org

Ca2+ Accumulation: 4-HNE consistently induces an increase in the concentration of cytosolic free Ca2+. nih.govnih.gov This effect has been observed in multiple cell types, including neurons and hepatocytes. nih.govnih.gov The mechanisms underlying this Ca2+ accumulation are multifaceted. 4-HNE has been shown to impair the activity of ion-motive ATPases, such as Na+,K+-ATPase and Ca2+-ATPase, which are essential for maintaining low intracellular Ca2+ levels. physiology.orgnih.gov The inhibition of these pumps leads to a failure to extrude Ca2+ from the cell, resulting in its accumulation. physiology.org

Furthermore, in hepatocytes, 4-HNE triggers Ca2+ influx from the extracellular space through store-operated Ca2+ channels. nih.gov This process appears to be initiated by the emptying of intracellular Ca2+ stores, which is likely a result of 4-HNE-mediated stimulation of phospholipase C. nih.gov The resulting Ca2+ overload can activate various downstream signaling pathways, including calcium-activated endonucleases and calpains, contributing to excitotoxicity and apoptosis. researchgate.netjneurosci.org This disruption of ion homeostasis is a key mechanism by which 4-HNE mediates the cytotoxic effects of oxidative stress. nih.gov

Table 5: Regulation of Ion Homeostasis by 4-Hydroxynonenal

| Ion Homeostasis Process | Effect of 4-HNE | Mechanism of Action | Key Cellular Outcome | References |

|---|---|---|---|---|

| Ca2+ Accumulation | Increase in cytosolic Ca2+ | Inhibition of Ca2+-ATPase and Na+,K+-ATPase; stimulation of phospholipase C and subsequent opening of store-operated Ca2+ channels. | Disruption of calcium signaling, activation of calpains and endonucleases, excitotoxicity, apoptosis. | nih.gov, nih.gov, physiology.org, researchgate.net, jneurosci.org |

Research Methodologies for 4 Hydroxynonenal Analysis

Analytical Techniques for 4-HNE Quantification

Analytical methods for 4-HNE quantification are diverse, ranging from mass spectrometry-based approaches to high-performance liquid chromatography with various detection systems.

Mass spectrometry (MS) offers high sensitivity and specificity for the identification and quantification of 4-HNE. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools in this regard. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used for the analysis of 4-HNE and its metabolites. und.edu However, it typically requires derivatization of the aldehyde to increase its volatility and thermal stability. acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a widely used method for the sensitive quantification of 4-HNE and its mercapturic acid conjugates, which are stable end-product metabolites excreted in urine. nih.gov This technique can also be used to identify the specific amino acid residues in proteins that have been modified by 4-HNE. imrpress.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS/MS for analyzing 4-HNE adducts. mdpi.comnih.gov Positive ion ESI-MS of 4-HNE can show characteristic ions at m/z 157 and 171. acs.org

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-TOF (Time-of-Flight) mass spectrometry is another valuable tool for studying 4-HNE protein modifications. nih.gov It has been used in combination with immunochemistry to identify proteins adducted by 4-HNE. mdpi.com

A summary of mass spectrometry-based approaches for 4-HNE analysis is presented below:

| Technique | Ionization Method | Key Application | Reference |

| GC-MS | Electron Ionization | Separation of 4-HNE enantiomers and its acid metabolite. | und.edu |

| LC-MS/MS | Electrospray Ionization (ESI) | Quantification of 4-HNE metabolites and identification of protein adducts. | nih.govimrpress.commdpi.comnih.gov |

| MALDI-TOF MS | MALDI | In vitro studies of 4-HNE modification of proteins. | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of 4-HNE. nih.gov It is often coupled with various detectors to enhance sensitivity and selectivity. acs.org

UV Detection: HPLC with ultraviolet (UV) detection is a common method for quantifying 4-HNE. The aldehyde can be detected at a wavelength of 220 nm. nih.gov Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be used to form a stable product that is readily detectable by UV. nih.gov

Electrochemical Detection: HPLC with electrochemical detection offers a highly sensitive method for the determination of 4-HNE. nih.gov This method, often used after derivatization with DNPH, can detect 4-HNE at levels below the picomole range. nih.gov The coupling of HPLC with a coulometric electrode array has also been applied for the analysis of similar compounds. mdpi.com

Fluorometric Detection: For increased sensitivity, 4-HNE can be derivatized with a fluorescent tag, such as dansyl hydrazine, followed by HPLC separation and fluorescence detection. ajrms.com This approach allows for high sensitivity with a limit of detection in the picomolar range. ajrms.com

The table below summarizes various HPLC-based detection methods for 4-HNE:

| Detection Method | Derivatization Agent | Key Features | Reference |

| UV | None or DNPH | Direct detection at 220 nm or detection of DNPH derivative. | nih.govnih.gov |

| Electrochemical | DNPH | High sensitivity, detection below the picomole level. | nih.gov |

| Fluorometric | Dansyl hydrazine | High sensitivity, limit of detection of 100 pmol/l. | ajrms.com |

Spectrophotometric assays can be employed to determine the activity of enzymes involved in 4-HNE metabolism. For instance, the activity of glutathione (B108866) S-transferase (GST) towards 4-HNE can be measured by monitoring the conjugation of 4-HNE with glutathione. mdpi.com Another spectrophotometric method involves measuring the oxidation of NADPH at 340 nm to determine enzyme activity related to 4-HNE. mdpi.com

Immunochemical Detection of 4-HNE Adducts

Immunochemical methods utilize antibodies specific to 4-HNE-protein adducts to detect and quantify these modifications in biological samples. mdpi.comnih.gov These techniques are valuable for studying the role of 4-HNE in cellular processes and disease. pubcompare.ai

Western Blotting: This technique is used to identify specific proteins that have been modified by 4-HNE. pubcompare.ai Following separation of proteins by gel electrophoresis, they are transferred to a membrane and probed with an antibody specific for 4-HNE adducts. nih.govnih.gov This allows for the visualization of specific protein bands that have been adducted by 4-HNE. rndsystems.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used method for the quantitative measurement of 4-HNE protein adducts in various samples, including plasma, serum, and cell lysates. nih.govcellbiolabs.comnih.gov Competitive ELISA kits are commercially available for this purpose. abcam.com In a typical competitive ELISA, a known amount of 4-HNE-conjugated protein is coated on a microplate, and the sample is incubated with an anti-4-HNE antibody. The amount of 4-HNE adducts in the sample is inversely proportional to the signal produced.

A comparison of Western Blotting and ELISA for 4-HNE adduct detection is provided below:

| Technique | Primary Application | Output | Reference |

| Western Blotting | Identification of specific 4-HNE-modified proteins. | Qualitative/Semi-quantitative (band intensity). | nih.govpubcompare.ainih.govrndsystems.com |

| ELISA | Quantification of total 4-HNE protein adducts. | Quantitative (absorbance). | nih.govcellbiolabs.comnih.govabcam.com |

Immunohistochemistry (IHC): IHC is a powerful technique used to visualize the localization of 4-HNE protein adducts within tissue sections. pubcompare.ainih.gov This method allows for the identification of specific cell types (e.g., neurons, glial cells) that are targets of oxidative damage. nih.gov The staining intensity can provide a semi-quantitative measure of 4-HNE adduct accumulation. nih.govphysiology.org For example, studies have used IHC to show increased 4-HNE adducts in the substantia nigra of Parkinson's disease patients and in the livers of animals with alcoholic liver disease. nih.govphysiology.org

Immunofluorescence (IF): Similar to IHC, immunofluorescence uses antibodies to detect 4-HNE adducts in tissues and cells, but the detection is based on fluorescence. This technique can be used for double-labeling studies to co-localize 4-HNE with specific cellular markers. rndsystems.com

In Vitro Model Systems for Studying 4-HNE Effects

In vitro models are indispensable tools for dissecting the specific cellular and molecular effects of 4-Hydroxynonenal (4-HNE). These systems allow for controlled exposure to 4-HNE, enabling researchers to investigate its impact on specific cell types and pathways in isolation from the systemic complexities of a whole organism.

Cell Culture Models (e.g., PC12, HepG2, 3T3-L1 adipocytes, Primary Neurons)

A variety of cell lines and primary cell cultures have been employed to elucidate the biological consequences of 4-HNE exposure. Each model offers unique advantages for studying specific aspects of 4-HNE-induced pathology.

PC12 Cells: The rat pheochromocytoma cell line, PC12, is widely used in neurotoxicity studies. Research has shown that 4-HNE exposure in PC12 cells induces a dose-dependent increase in reactive oxygen species (ROS) and triggers mitochondria-mediated apoptosis. nih.gov Short-term exposure leads to the upregulation of pro-apoptotic proteins such as p53 and Bax, alongside the activation of caspase 3. nih.gov Cytotoxicity studies have established that 4-HNE concentrations of 10–50µM are cytotoxic, while lower concentrations (2–5µM) are cytostatic. annalsofneurosciences.orgresearchgate.net Furthermore, 4-HNE affects the sensitivity of various neurotransmitter receptors in PC12 cells, including dopaminergic and cholinergic receptors. annalsofneurosciences.org Interestingly, pretreatment with sublethal concentrations of 4-HNE can induce an adaptive response, enhancing PC12 cell tolerance to subsequent oxidative insults, primarily through the Nrf2-mediated induction of thioredoxin reductase 1. researchgate.net

HepG2 Cells: The human hepatoma cell line, HepG2, is a common model for liver function and toxicology. Studies using HepG2 cells have demonstrated that 4-HNE can decrease cell viability and proliferation. nih.gov Pre-incubation with 4-HNE has been found to inhibit the hydrogen peroxide-mediated activation of the Akt signaling pathway, which is crucial for cell survival. nih.gov Research has also focused on detoxification pathways. Overexpression of the human glutathione S-transferase A4-4 (hGSTA4-4), an enzyme with high catalytic efficiency for 4-HNE conjugation, provides partial protection against 4-HNE-induced oxidative injury in HepG2 cells. nih.gov Transfected cells show resistance to 4-HNE-stimulated lipid peroxidation, highlighting the importance of this enzymatic defense mechanism. nih.gov

3T3-L1 Adipocytes: The 3T3-L1 cell line is a well-established model for studying adipocyte biology and its relation to metabolic diseases. In differentiated 3T3-L1 adipocytes, 4-HNE exposure has been shown to impair adipogenesis, alter the expression of adipokines, and increase lipolysis, as evidenced by increased glycerol and fatty acid release. nih.govplos.orgresearchgate.net Both acute and chronic exposure to physiological concentrations of 4-HNE can promote oxidative stress and disrupt adipocyte function. nih.gov Mechanistic studies reveal that 4-HNE stimulates lipolysis by increasing intracellular cyclic AMP (cAMP) levels and the subsequent phosphorylation of protein kinase A (PKA) and hormone-sensitive lipase (HSL). plos.org

Primary Neurons: Primary neuronal cultures, often derived from embryonic rat cortex or hippocampus, provide a model that more closely resembles the in vivo state of neurons compared to immortalized cell lines. In primary cortical neurons, 4-HNE has been shown to impair the function of proteins essential for zinc export, leading to increased intracellular zinc levels. nih.gov It also induces apoptosis, a process that can be prevented by glutathione (GSH). jneurosci.orgnih.gov Studies have demonstrated that 4-HNE can modify both mitochondrial and autophagy pathway proteins, leading to mitochondrial fragmentation, bioenergetic dysfunction, and eventual neuronal cell death. tandfonline.com Furthermore, 4-HNE impairs glutamate transport in cortical synaptosomes, which can contribute to excitotoxic damage. nih.gov

Table 1: Summary of 4-HNE Effects in Different Cell Culture Models

| Cell Model | Key Research Findings |

|---|---|

| PC12 | Induces dose-dependent cytotoxicity and mitochondria-mediated apoptosis. nih.govannalsofneurosciences.orgresearchgate.net Alters neurotransmitter receptor sensitivity. annalsofneurosciences.org Low concentrations can induce adaptive cytoprotective responses via Nrf2. researchgate.net |

| HepG2 | Decreases cell viability and proliferation by inhibiting Akt signaling. nih.gov Overexpression of hGSTA4-4 protects against 4-HNE-induced oxidative injury. nih.gov |

| 3T3-L1 Adipocytes | Promotes oxidative stress, impairs adipogenesis, and increases lipolysis. nih.gov Stimulates the cAMP/PKA/HSL signaling pathway. plos.org |

| Primary Neurons | Induces apoptosis and mitochondrial dysfunction. jneurosci.orgnih.govtandfonline.com Impairs zinc export and glutamate transport. nih.govnih.gov |

Liposome and Artificial Membrane Systems

To understand the direct interaction of 4-HNE with the lipid bilayer, researchers utilize simplified model systems like liposomes and artificial membranes. These models eliminate the complexities of cellular proteins and metabolic processes, allowing for a focused analysis of 4-HNE's biophysical effects. Studies have shown that 4-HNE can covalently modify phosphatidylethanolamine (B1630911) (PE), a common phospholipid in cellular membranes. nih.gov This modification, forming 4-HNE-PE adducts, alters the physical properties of the membrane. Specifically, research has demonstrated that the presence of these adducts in artificial membranes significantly increases the membrane's permeability to ions, particularly sodium. nih.gov Molecular dynamics simulations suggest that the 4-HNE-PE adducts position themselves within the lipid bilayer in a way that decreases the energy barrier for ion translocation, leading to increased permeability. nih.gov This direct effect on membrane biophysics could explain some of the toxic effects of 4-HNE on excitable cells like neurons and cardiomyocytes.

In Vivo Animal Models in 4-HNE Mechanistic Research

In vivo animal models are critical for understanding the physiological and pathological roles of 4-HNE in the context of a whole organism. These models allow for the investigation of systemic responses, tissue-specific effects, and the interplay between different organ systems in response to 4-HNE-induced stress.

Chemically Induced Models (e.g., Carbon Tetrachloride)

The administration of certain chemicals is a common method to induce oxidative stress and, consequently, the formation of 4-HNE in vivo. Carbon tetrachloride (CCl4) is a potent hepatotoxin widely used to create experimental models of liver injury. researchgate.netfrontiersin.org The metabolism of CCl4 in the liver generates highly reactive free radicals, leading to extensive lipid peroxidation and the formation of 4-HNE. nih.gov Studies in rats have shown that both single and repeated administration of CCl4 leads to a dose-dependent increase in 4-HNE levels in the plasma and liver. nih.govnih.gov This increase in 4-HNE is strongly correlated with markers of hepatotoxicity, such as elevated serum levels of glutamic oxaloacetic transaminase (SGOT) and glutamic pyruvic transaminase (SGPT). nih.gov Research indicates that 4-HNE is a more sensitive and sustained biomarker of CCl4-induced oxidative damage compared to other markers like malondialdehyde (MDA) or protein carbonyls, with a significantly longer in vivo half-life. nih.gov These models have been instrumental in demonstrating the direct link between chemical-induced oxidative stress, 4-HNE accumulation, and organ pathology.

Genetically Modified Animal Models (e.g., SOD2 deficiency, mGSTA4 null mice)

Genetically modified animal models provide a powerful approach to investigate the specific pathways involved in 4-HNE metabolism and its pathological consequences.

mGSTA4 null mice: The murine glutathione S-transferase A4-4 (mGSTA4-4) is a key enzyme responsible for detoxifying 4-HNE by conjugating it with glutathione. nih.gov To study the physiological effects of impaired 4-HNE detoxification, researchers have developed mGsta4 null mice. These mice lack the mGsta4 gene and, as a result, have a reduced ability to conjugate 4-HNE and exhibit increased steady-state levels of this aldehyde in their tissues. nih.gov While these mice are viable, they show greater susceptibility to oxidative stress. nih.gov Unexpectedly, one study found that mGsta4 null mice have an extended lifespan. nih.gov This phenomenon is proposed to be a hormetic response, where the initially increased levels of 4-HNE lead to the activation of the transcription factor Nrf2, which in turn upregulates a broad range of antioxidant and detoxification defenses, ultimately contributing to enhanced longevity. nih.gov

SOD2 deficiency: Superoxide (B77818) dismutase 2 (SOD2), or manganese superoxide dismutase (MnSOD), is a critical mitochondrial antioxidant enzyme that converts superoxide radicals to hydrogen peroxide. A deficiency in SOD2 leads to increased mitochondrial oxidative stress. Studies using mice with a heterozygous deficiency for SOD2 (Sod2+/-) have shown that the resulting oxidative stress negatively impacts various physiological processes. For example, in ovarian granulosa cells, SOD2 deficiency leads to decreased steroidogenesis, higher susceptibility to lipid peroxidation, and reduced expression of key steroidogenic enzymes. nih.gov Conditional knockout models, where Sod2 is deleted in specific cell types like salivary gland ductal epithelial cells, result in a significant increase in oxidative stress markers within those cells. nih.gov These models are valuable for studying the downstream consequences of endogenously generated mitochondrial oxidative stress, including the increased production of 4-HNE and its role in subsequent cellular damage.

Table 2: Summary of Findings from In Vivo Animal Models

| Animal Model | Genetic/Chemical Basis | Key Research Findings |

|---|---|---|

| Carbon Tetrachloride (CCl4) Induced | Chemically induced hepatotoxicity and oxidative stress. frontiersin.org | Dose-dependent increase in plasma and liver 4-HNE levels. nih.gov 4-HNE is a sensitive and sustained biomarker of CCl4-induced liver injury. nih.gov |

| mGSTA4 null mice | Genetic disruption of the primary 4-HNE-detoxifying enzyme. nih.gov | Reduced ability to conjugate 4-HNE, leading to increased tissue levels. nih.gov Increased susceptibility to oxidative stress. nih.gov Unexpectedly extended lifespan, possibly via Nrf2 activation. nih.gov |

| SOD2 deficiency | Genetic reduction of the mitochondrial antioxidant enzyme SOD2. | Increased mitochondrial oxidative stress and susceptibility to lipid peroxidation. nih.gov Can lead to functional impairments, such as decreased steroidogenesis. nih.gov |

Role of 4 Hydroxynonenal in Specific Biological Processes and Mechanistic Research Contexts

4-HNE in Cellular Stress Responses

4-HNE is a key player in the cellular response to stress, activating multiple signaling pathways. mdpi.com It is implicated in oxidative stress signaling, endoplasmic reticulum (ER) stress, and the heat shock response. nih.gov The molecule's high reactivity allows it to form covalent adducts with proteins, thereby altering their function and initiating various stress response cascades. nih.gov

4-HNE is a well-established signaling molecule in the context of oxidative stress. mdpi.com While high concentrations of 4-HNE are cytotoxic, sublethal concentrations can trigger adaptive responses that enhance cell tolerance to subsequent oxidative insults. nih.gov This adaptive cytoprotective effect is a crucial aspect of the cellular defense mechanism against oxidative damage.

One of the primary mechanisms through which 4-HNE elicits an adaptive response is the activation of the NF-E2-related factor 2 (Nrf2) signaling pathway. nih.gov Pretreatment of PC12 cells with low concentrations of 4-HNE has been shown to protect them from oxidative cell death induced by hydrogen peroxide and 6-hydroxydopamine. nih.gov This protection is primarily mediated by the induction of thioredoxin reductase 1 (TR1), an important antioxidant enzyme. nih.gov The activation of Nrf2 by 4-HNE leads to the transcriptional upregulation of TR1, thereby bolstering the cell's antioxidant capacity. nih.gov

The activation of Nrf2 by 4-HNE is a common theme across various cell types, contributing to an anti-inflammatory response by enhancing the expression of Nrf2 target genes. nih.gov For instance, in RAW264.7 macrophages, 4-HNE promotes Nrf2 activation and subsequent expression of its target genes. nih.gov

The signaling pathways involved in the 4-HNE-induced adaptive response also include the activation of extracellular signal-regulated protein kinase 1/2 (ERK1/2) and Akt/protein kinase B. researchgate.net Pharmacological inhibition of these kinase pathways has been shown to attenuate the 4-HNE-induced expression of TR1 and the subsequent adaptive protection. researchgate.net

Table 1: 4-HNE in Oxidative Stress Signaling and Adaptive Responses

| Biological Process | Key Mediator | Mechanism of Action | Cellular Outcome |

|---|---|---|---|

| Adaptive Cytoprotection | Nrf2 | Transcriptional activation of Nrf2, leading to induction of thioredoxin reductase 1 (TR1). nih.gov | Enhanced cell tolerance to subsequent oxidative stress. nih.gov |

| Antioxidant Response | Thioredoxin Reductase 1 (TR1) | Increased mRNA levels and activity of TR1. nih.gov | Protection against oxidative cell death. nih.gov |

| Kinase Signaling | ERK1/2 and Akt/PKB | Transient activation of these kinase pathways. researchgate.net | Attenuation of 4-HNE-induced TR1 expression and adaptive protection upon inhibition. researchgate.net |

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding, and its proper function is essential for cellular homeostasis. nih.govyoutube.com Disruption of ER function leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress, which in turn activates the unfolded protein response (UPR). nih.govyoutube.comyoutube.com The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger cell death if the stress is too severe or prolonged. nih.govyoutube.com

4-HNE has been shown to induce ER stress and activate all three canonical pathways of the UPR: IRE1-XBP1, PERK-eIF2α-ATF4, and ATF6. nih.gov This activation leads to the increased expression of UPR target genes such as GRP78, CHOP, TRB3, PUMA, and GADD34. nih.gov The induction of these genes is part of the cellular attempt to mitigate the damage caused by unfolded proteins. youtube.com

In neuronal-like PC12 cells, 4-HNE-induced ER stress is also associated with the upregulation of Phase II enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC). nih.gov The expression of HO-1 in this context is regulated by Nrf2 and appears to be downstream of ER stress. nih.gov

Interestingly, the activation of p38 MAPK by 4-HNE may serve as a negative regulator of ER stress, providing a degree of cytoprotection. nih.gov Inhibition of p38 MAPK has been shown to enhance the expression of pro-apoptotic UPR target genes like CHOP and PUMA, as well as increase cytotoxicity. nih.gov This suggests a complex interplay between different signaling pathways in determining the cellular fate following 4-HNE-induced ER stress.

Table 2: 4-HNE and Endoplasmic Reticulum (ER) Stress

| UPR Pathway | Key Molecules | Cellular Effect |

|---|---|---|

| IRE1-XBP1 | IRE1, XBP1 | Activation of the pathway. nih.gov |

| PERK-eIF2α-ATF4 | PERK, eIF2α, ATF4 | Activation of the pathway. nih.gov |

| ATF6 | ATF6 | Activation of the pathway. nih.gov |

| UPR Target Genes | GRP78, CHOP, TRB3, PUMA, GADD34 | Increased expression. nih.gov |

| Phase II Enzymes | HO-1, GCLC | Increased expression. nih.gov |

| MAPK Signaling | p38 MAPK | Negative regulation of ER stress. nih.gov |

The heat shock response (HSR) is a highly conserved cellular defense mechanism that is activated by various stressors, including heat shock, oxidative stress, and exposure to toxins. youtube.com A key mediator of this response is Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of heat shock proteins (HSPs), which act as molecular chaperones to refold denatured proteins and maintain protein homeostasis. nih.govyoutube.com

4-HNE is a potent activator of the HSR. nih.gov It has been demonstrated that 4-HNE can induce the activation of HSF1 in a cell-free system. nih.gov The activation of HSF1 by 4-HNE is dependent on the expression and nuclear translocation of HSF1, leading to the increased expression of HSP40 and HSP70-1. nih.gov

The mechanism of HSF1 activation by 4-HNE involves the disruption of the inhibitory complex between HSF1 and HSP70-1. nih.gov Under normal conditions, HSP70 keeps HSF1 in an inactive state. elifesciences.org Upon stress, such as exposure to 4-HNE, HSP70 is titrated away by unfolded proteins, allowing HSF1 to become active. elifesciences.org

The activation of the HSR by 4-HNE is a crucial pro-survival pathway. Silencing HSF1 expression has been shown to increase apoptosis in response to 4-HNE, highlighting the protective role of the HSR. nih.gov Furthermore, silencing HSF1 facilitates the activation of pro-apoptotic JNK signaling and reduces the expression of the anti-apoptotic protein Bcl-XL. nih.gov

Table 3: 4-HNE and the Heat Shock Response

| Component | Role in HSR | Effect of 4-HNE |

|---|---|---|

| HSF1 | Master transcriptional regulator of the HSR. mdpi.com | Activates HSF1, leading to its nuclear translocation. nih.gov |

| HSP40 | Co-chaperone with HSP70. | Upregulates expression. nih.gov |

| HSP70-1 | Molecular chaperone that binds to unfolded proteins. elifesciences.org | Upregulates expression. nih.gov |

| Bcl-XL | Anti-apoptotic protein. | Expression is stabilized by HSF1 activation. nih.gov |

4-HNE and Autophagy Regulation and Flux

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. semanticscholar.org It is particularly important for the removal of damaged organelles and protein aggregates. nih.gov 4-HNE has been shown to have a complex, concentration-dependent effect on autophagy. nih.govnih.gov